5.3‑Fold Greater Cytotoxic Potency Against Triple‑Negative Breast Cancer MDA‑MB‑468 Cells Compared to Resveratrol
In a head‑to‑head comparison using the MTT assay on MDA‑MB‑468 human breast cancer cells, 3-[(E)-2-phenylvinyl]phenol (compound 41i) demonstrated a GI50 of 7.8 μM, whereas resveratrol—the most widely studied natural stilbenoid—exhibited a GI50 of 41.1 μM [1]. Against HCT‑116 colon cancer cells, the GI50 values were 57.4 μM and 49.6 μM respectively [1]. The 5.3‑fold potency advantage in MDA‑MB‑468 cells is specific to the meta‑hydroxy substitution pattern; the ortho‑isomer 2‑hydroxystilbene (41k) showed an intermediate GI50 of 24.9 μM in the same assay [1].
| Evidence Dimension | Cytotoxicity (GI50) against MDA‑MB‑468 breast cancer cell line |
|---|---|
| Target Compound Data | GI50 = 7.8 μM (compound 41i: H | 3‑OH) |
| Comparator Or Baseline | Resveratrol: GI50 = 41.1 μM; 2‑Hydroxystilbene (41k): GI50 = 24.9 μM |
| Quantified Difference | 3‑Hydroxystilbene is 5.3‑fold more potent than resveratrol and 3.2‑fold more potent than 2‑hydroxystilbene in MDA‑MB‑468 cells |
| Conditions | MTT assay; 48 h incubation; MDA‑MB‑468 human breast cancer (triple‑negative) and HCT‑116 human colon cancer cell lines |
Why This Matters
For researchers screening anticancer candidates against triple‑negative breast cancer, 3‑hydroxystilbene offers a significantly lower GI50 than the benchmark natural product resveratrol, justifying its use as a more potent phenotypic screening hit or lead‑optimization starting point.
- [1] RSC Advances, 2024, 14, 19823–19879 (Table 12). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Data compiled from Lion CJ et al., J. Med. Chem. 2005, 48(4), 1292–1295. DOI: 10.1039/d4ra02867h. View Source
